

Physical properties of 5-Aminopyridine-2-thiol (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Aminopyridine-2-thiol

Cat. No.: B112406

[Get Quote](#)

Technical Guide: Physicochemical Properties of 5-Aminopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting point and solubility, of the compound **5-Aminopyridine-2-thiol** (CAS Number: 760117-50-8). Despite a comprehensive search of scientific literature and chemical databases, specific experimentally determined data for the melting point and solubility of **5-Aminopyridine-2-thiol** are not readily available. This suggests that the compound is not extensively characterized in published literature. This guide, therefore, provides available information on closely related pyridine thiol derivatives to offer comparative insights. Furthermore, it outlines standardized experimental protocols for determining the melting point and solubility of a solid organic compound, which can be applied to **5-Aminopyridine-2-thiol**. A general workflow for the synthesis and characterization of a novel chemical entity is also presented in a visual diagram.

Introduction to 5-Aminopyridine-2-thiol

5-Aminopyridine-2-thiol, with the molecular formula $C_5H_6N_2S$, is a heterocyclic compound containing a pyridine ring substituted with both an amino and a thiol group. Such structures are of interest in medicinal chemistry due to their potential biological activities, often stemming from

their ability to act as hydrogen bond donors and acceptors, and to chelate metal ions. The compound can exist in tautomeric forms, namely the thiol form (**5-Aminopyridine-2-thiol**) and the thione form (5-Amino-2(1H)-pyridinethione). This tautomerism can influence its physical and chemical properties.

Physical Properties

Melting Point

A definitive, experimentally determined melting point for **5-Aminopyridine-2-thiol** is not reported in the reviewed literature. However, the melting points of structurally similar compounds are provided in Table 1 for reference and comparison.

Table 1: Melting Points of Related Pyridine Derivatives

Compound Name	CAS Number	Molecular Formula	Reported Melting Point (°C)
2-Pyridinethiol	2637-34-5	C ₅ H ₅ NS	128-130
2-Amino-3-pyridinethiol	110402-20-5	C ₅ H ₆ N ₂ S	158-162
5-Aminopyridine-2-carboxylic acid	24242-20-4	C ₆ H ₆ N ₂ O ₂	218-223
2-Amino-5-methylpyridine	1603-41-4	C ₆ H ₈ N ₂	76-77

Note: The data presented in this table is for informational purposes and provides a comparative context for the potential melting point of **5-Aminopyridine-2-thiol**.

Solubility

Specific solubility data for **5-Aminopyridine-2-thiol** in various solvents has not been found in the available literature. The solubility of a compound is dependent on its polarity and the polarity of the solvent, following the principle of "like dissolves like." Given the presence of an amino group and a thiol/thione group, **5-Aminopyridine-2-thiol** is expected to exhibit some

polarity and may be sparingly soluble in water and more soluble in polar organic solvents such as alcohols, DMSO, and DMF.

Experimental Protocols

Determination of Melting Point

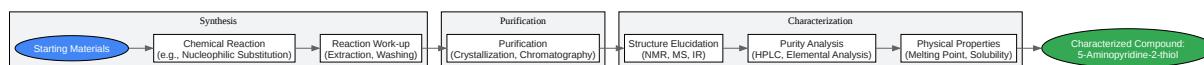
The melting point of a solid compound can be determined using a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **5-Aminopyridine-2-thiol** is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of a compound in a given solvent can be determined by the isothermal saturation method.


Methodology:

- Sample Preparation: An excess amount of **5-Aminopyridine-2-thiol** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

- Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
- Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of **5-Aminopyridine-2-thiol** in the diluted solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Synthesis and Characterization Workflow

Given the lack of detailed information on **5-Aminopyridine-2-thiol**, a general workflow for the synthesis and characterization of a novel compound is presented below. This workflow outlines the logical steps a researcher would take to prepare and verify the structure and purity of a new chemical entity.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of a new chemical compound.

Conclusion

While specific experimental data for the melting point and solubility of **5-Aminopyridine-2-thiol** are currently unavailable in the public domain, this guide provides valuable context through

data on related compounds and outlines the standard methodologies for determining these crucial physical properties. The provided workflow for synthesis and characterization serves as a roadmap for researchers working with novel compounds like **5-Aminopyridine-2-thiol**. It is recommended that any future work on this compound includes the rigorous determination and reporting of its physicochemical properties to enrich the scientific record.

- To cite this document: BenchChem. [Physical properties of 5-Aminopyridine-2-thiol (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112406#physical-properties-of-5-aminopyridine-2-thiol-melting-point-solubility\]](https://www.benchchem.com/product/b112406#physical-properties-of-5-aminopyridine-2-thiol-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com